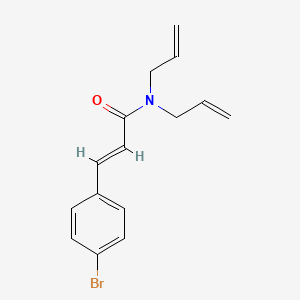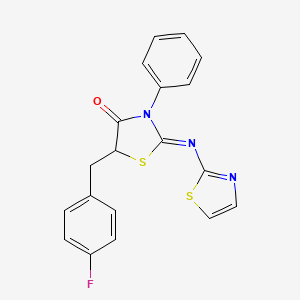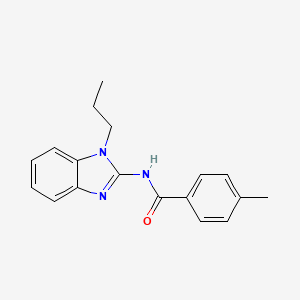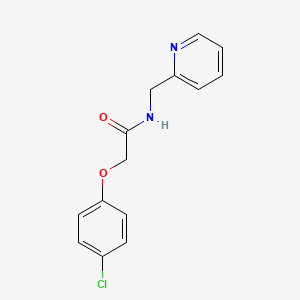![molecular formula C15H21N3O2S B5784761 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide, also known as AG1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a critical role in cell growth, differentiation, and survival.
Wirkmechanismus
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide acts as a competitive inhibitor of the ATP-binding site on the EGFR tyrosine kinase domain. By binding to this site, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide prevents the activation of downstream signaling pathways that are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects on cells. In cancer cells, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide inhibits the growth and survival of cells by inducing cell cycle arrest and apoptosis. In addition, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuronal cells, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the development and progression of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in lab experiments is its high selectivity and potency as an EGFR inhibitor. This allows researchers to specifically target the EGFR signaling pathway without affecting other cellular processes. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a small molecule inhibitor, which makes it easier to use in cell-based assays and animal models.
One limitation of using 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is that it may not be effective in all types of cancer cells or neurological disorders. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide may have off-target effects on other proteins or pathways, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the use of 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in scientific research. One direction is to study the role of EGFR in the development and progression of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more potent and selective EGFR inhibitors that can be used in clinical settings for the treatment of cancer and neurological disorders.
In conclusion, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a potent and selective inhibitor of the EGFR tyrosine kinase that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for the use of 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in scientific research have been identified.
Synthesemethoden
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form 4-methyl-N-(thiosemicarbazide)benzamide. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form the final product, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is widely used in scientific research to study the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by blocking the activation of EGFR signaling pathways. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been used to study the role of EGFR in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-2-4-13(5-3-12)14(19)17-15(21)16-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZRBVVWHVXESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)


![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)




![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)

![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
